2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide
Description
Properties
IUPAC Name |
2-amino-N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-5-8-13(3,14)12(17)15-9-11-7-6-10(2)16(11)4/h6-7H,5,8-9,14H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJOUGANPLJHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)NCC1=CC=C(N1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide is the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
this compound acts as an inhibitor of the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, which results in the suppression of Th2 cell differentiation .
Biochemical Pathways
The compound affects the Th2 cell differentiation pathway . By inhibiting the interaction between GATA3 and SOX4, it suppresses Th2 cell differentiation without impairing Th1 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines .
Result of Action
The result of the compound’s action is the significant suppression of Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines , which can have various effects on the immune response.
Biochemical Analysis
Biochemical Properties
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction rates and outcomes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These changes can result in altered cellular behaviors, such as proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential chronic effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific metabolic pathways or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of different metabolites. These interactions can affect metabolic fluxes and alter the levels of specific metabolites, which can have downstream effects on cellular processes and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity.
Biological Activity
2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide, also known by its CAS number 1182797-07-4, is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H23N3O
- Molecular Weight : 237.35 g/mol
- IUPAC Name : this compound
- InChI Key : JFJOUGANPLJHHM-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly concerning its effects on cellular pathways and potential therapeutic applications.
Research indicates that this compound may interact with specific receptors or enzymes involved in inflammatory responses and cellular signaling pathways. It has shown promise in modulating the Type III secretion system (T3SS), which is crucial in bacterial virulence and pathogenesis.
In Vitro Studies
A study demonstrated that compounds similar to this compound exhibited inhibitory effects on T3SS-mediated activities in various bacterial strains. The compounds were screened for their ability to inhibit the secretion of virulence factors, showing significant potential as therapeutic agents against bacterial infections .
| Compound | IC50 (μM) | Effect on T3SS |
|---|---|---|
| 70 | 50 | Inhibitory |
| 71 | 40 | Inhibitory |
| 72 | 30 | Inhibitory |
Case Studies
- Inflammatory Lung Diseases : A patent application highlighted the use of compounds like this compound in treating chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis. The compound was found to reduce inflammatory markers and improve lung function in preclinical models .
- Cell Line Studies : In cell line assays, the compound demonstrated a concentration-dependent inhibition of pro-inflammatory cytokine production when tested against human bronchial epithelial cells exposed to inflammatory stimuli. This suggests a potential role in managing inflammatory disorders .
Safety and Toxicology
Preliminary safety assessments indicate that this compound exhibits low toxicity at therapeutic doses. Further studies are required to establish a comprehensive safety profile.
Scientific Research Applications
Pharmaceutical Applications
a. Drug Development
The compound's structural features suggest potential as a pharmacological agent. Its amino group and pyrrole ring may impart biological activity, making it a candidate for drug development. Research has indicated that similar compounds can exhibit significant effects on various biological targets, including receptors and enzymes involved in disease pathways.
b. Anticancer Activity
Preliminary studies have shown that derivatives of pyrrole compounds can possess anticancer properties. For instance, the incorporation of the pyrrole moiety in drug design has been linked to improved efficacy against certain cancer cell lines. Ongoing research is focused on synthesizing analogs of 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide to evaluate their cytotoxic effects in vitro and in vivo.
Analytical Chemistry
a. Chromatographic Techniques
The compound can be analyzed using high-performance liquid chromatography (HPLC). A study demonstrated that it could be effectively separated using reverse-phase HPLC methods, which are essential for purity assessment and quality control in pharmaceutical formulations. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .
b. Mass Spectrometry
Mass spectrometry (MS) is another analytical technique utilized for characterizing the compound's molecular structure and understanding its fragmentation patterns. The compound's unique structure allows for specific ionization techniques that enhance detection sensitivity.
Material Science
a. Polymer Synthesis
The compound's amine functionality allows it to act as a building block in polymer chemistry. It can be used to synthesize polyamide materials with tailored properties for applications in coatings, adhesives, and composites. Research into the polymerization processes involving this compound is ongoing, focusing on optimizing mechanical and thermal properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Amide and Pyrrole Families
The compound shares structural similarities with several amide- and pyrrole-containing molecules described in the evidence. Key comparisons include:
Key Differences and Functional Implications
Backbone Flexibility vs. Rigidity :
- The target compound’s pentanamide backbone offers moderate flexibility compared to the rigid dioxoisoindolinyl group in the sulfamoyl derivative . This flexibility may enhance binding to conformationally dynamic biological targets.
- In contrast, the BODIPY precursor () employs a rigid pyrrole-acyl structure optimized for planar π-conjugation in fluorescence applications .
Hydrogen-Bonding Potential: The amino and amide groups in the target compound suggest hydrogen-bond donor/acceptor capabilities, akin to the hydroxyl and amide motifs in the pharmacopeial compound () . However, the absence of sulfonamide or phenolic groups (cf. ) limits its polarity compared to those analogs.
Synthetic Accessibility: The target compound’s synthesis likely involves pyrrole alkylation and amide coupling, similar to the acylation steps described for BODIPY intermediates () . By contrast, the sulfamoyl derivative () requires sulfonylation and isoindolinone formation, which are more complex .
Research Findings and Limitations
- Crystallographic Analysis: No direct crystallographic data for the target compound are available. However, tools like SHELXL () and ORTEP-3 () are standard for analyzing analogous amides and heterocycles, suggesting that similar methods could resolve its structure .
- Computational Modeling : Density Functional Theory (DFT) calculations, as applied to vibrational modes of triazole-pyridine derivatives (), could predict the target compound’s electronic properties and stability .
Preparation Methods
Starting Materials and Intermediates
- The key intermediate is usually a substituted pentanamide derivative with an amino group positioned for amide bond formation.
- The pyrrole derivative, 1,5-dimethyl-1H-pyrrol-2-yl)methyl moiety, is introduced as a nucleophilic substituent or through coupling with an activated ester or acid chloride.
Activation of Carboxylic Acid
- Carboxylic acids are commonly activated using reagents such as thionyl chloride, converting them to acid chlorides for subsequent amide bond formation.
- Alternative activation involves the formation of esters, such as perfluorophenyl esters, which facilitate coupling reactions with amines.
Coupling Reaction
- The coupling of the amino group with the activated carboxylic acid or ester is performed in suitable solvents like dichloromethane or tetrahydrofuran.
- Bases such as triethylamine or other organic bases are used to neutralize the acid formed during coupling.
- Catalysts or coupling agents (e.g., carbodiimides) may be employed to improve reaction efficiency.
Deprotection and Purification
- Protecting groups used on amino or carboxyl groups are removed using acids (e.g., hydrochloric acid, trifluoroacetic acid) or bases, depending on the protecting group chemistry.
- Purification involves crystallization, extraction, and washing steps, often using solvents like methanol, n-pentane, or ethyl acetate.
Representative Process Example (Based on Patent WO2016170544A1)
| Step | Description | Reagents/Solvents | Conditions |
|---|---|---|---|
| 1 | Activation of carboxylic acid intermediate to acid chloride | Thionyl chloride, methanol | 25-30°C, slow addition |
| 2 | Formation of perfluorophenyl ester intermediate | 2,3,4,5,6-pentafluorophenol, coupling agent | Suitable solvent (e.g., DCM), room temperature |
| 3 | Coupling of amino intermediate with activated ester | Amino compound, base (e.g., triethylamine) | Room temperature, stirring |
| 4 | Deprotection of protecting groups | Acid (e.g., HCl, trifluoroacetic acid) | Controlled temperature |
| 5 | Purification by crystallization and washing | Methanol, n-pentane | 25-30°C |
This process highlights the use of selective activation, coupling, and purification steps to obtain the target compound with high purity and yield.
Solvent and Reagent Selection
- Solvents: Hydrocarbon solvents (n-pentane, n-hexane), ethers (diethyl ether, tetrahydrofuran), esters (ethyl acetate), and polar aprotic solvents (dimethylformamide, dimethylacetamide) are chosen based on solubility and reaction compatibility.
- Bases: Organic bases like triethylamine, piperidine, or inorganic bases such as sodium hydroxide are used depending on the step.
- Deprotecting agents: Acids like hydrochloric acid, trifluoroacetic acid, or bases depending on the protecting group chemistry.
Analytical and Quality Control
- Purity of the final compound is typically confirmed by chromatographic methods (HPLC, GC) and spectroscopic techniques (NMR, MS).
- The compound is often obtained with a purity of 95% or higher, suitable for research or pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Substituted pentanamide, 1,5-dimethylpyrrole derivatives |
| Activation reagents | Thionyl chloride, perfluorophenol |
| Coupling agents | Carbodiimides, bases (triethylamine) |
| Solvents | Dichloromethane, tetrahydrofuran, methanol, n-pentane |
| Deprotection agents | HCl, trifluoroacetic acid, bases |
| Temperature range | 0°C to 50°C, depending on step |
| Purity | ≥95% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves coupling 2-methylpentanamide derivatives with (1,5-dimethyl-1H-pyrrol-2-yl)methylamine precursors. Key steps include:
- Solvent Selection : Dichloromethane or acetonitrile (ACN) is often used to stabilize intermediates .
- Catalysts : Triethylamine (TEA) or HATU (a coupling agent) facilitates amide bond formation .
- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly verifying the pyrrole methyl group (δ 2.1–2.3 ppm) and amide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .
- IR Spectroscopy : Amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments to minimize variability .
- Mechanistic Studies : Perform kinetic binding assays (e.g., surface plasmon resonance) to quantify target affinity and rule off-target effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, helping explain discrepancies between in vitro and cellular activity .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Tools like MarvinSketch estimate ionization states of the amino and amide groups, guiding solvent selection .
- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) models charge distribution and identifies reactive sites (e.g., pyrrole methyl vs. amide carbonyl) .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH) paired with LC-MS track hydrolytic or oxidative degradation .
Q. How should experimental designs be structured to systematically evaluate the impact of substituents on the pyrrole ring?
- Methodological Answer :
- Factorial Design : Use a 2^k factorial approach (k = substituent position, electronic nature) to optimize steric/electronic effects on bioactivity .
- Response Surface Methodology (RSM) : Correlate substituent parameters (e.g., Hammett constants) with reaction yields or IC50 values .
- Parallel Synthesis : Generate analogs via combinatorial chemistry (e.g., Ugi reaction) and screen using high-throughput assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
